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Policapram

Injection Molding Process Economics Thermoplastic Processing

Policapram (CAS 25038-54-4), also known as polycaprolactam or Nylon 6, is a semi-crystalline polyamide polymer synthesized via ring-opening polymerization of ε-caprolactam, forming a backbone with repeating -(CH₂)₅-CO-NH- units. The material exhibits a melting point of approximately 215-228°C, a glass transition temperature (Tg) of ~62.5°C, and a density of 1.084 g/mL at 25°C.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 25038-54-4
Cat. No. B3422259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolicapram
CAS25038-54-4
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILES[CH]CCCCC(=O)[N]
InChIInChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2
InChIKeyLCJRHAPPMIUHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Policapram CAS 25038-54-4: Technical Baseline and Procurement Specifications for Nylon 6


Policapram (CAS 25038-54-4), also known as polycaprolactam or Nylon 6, is a semi-crystalline polyamide polymer synthesized via ring-opening polymerization of ε-caprolactam, forming a backbone with repeating -(CH₂)₅-CO-NH- units . The material exhibits a melting point of approximately 215-228°C, a glass transition temperature (Tg) of ~62.5°C, and a density of 1.084 g/mL at 25°C . Commercial grades typically possess a molecular weight of ~35,000 g/mol, with a refractive index of 1.53 . Its mechanical properties stem from intermolecular hydrogen bonding within the polyamide structure, conferring toughness and abrasion resistance. Unlike its close analog Nylon 66 (polyhexamethylene adipamide), Policapram is derived from a single monomer, resulting in a less densely packed crystalline structure that imparts distinct processability, moisture absorption, and mechanical performance characteristics .

Policapram vs. Nylon 66: Why Direct Substitution Compromises Process Economics and Performance


Interchanging Policapram (Nylon 6) with Nylon 66 without re-engineering the manufacturing process and performance specifications introduces quantifiable operational and economic liabilities. Policapram's lower processing temperature and different crystallization kinetics require specific mold designs and cycle parameters; substituting Nylon 66 necessitates higher barrel temperatures and longer cooling cycles, directly impacting energy consumption and throughput . Furthermore, Policapram's distinct moisture absorption profile and impact resistance characteristics mean parts designed for Nylon 6 will exhibit altered dimensional stability and fatigue behavior if replaced with Nylon 66, potentially leading to premature failure in applications requiring low-temperature toughness or specific damping properties [1]. The following section quantifies these critical differentiators.

Policapram Quantitative Differentiation Guide: Head-to-Head Data vs. Nylon 66 and Alternative Monofilaments


Processing Temperature Advantage: Policapram Requires 45°C Lower Mold Temperature Than Nylon 66

Policapram (Nylon 6) offers a quantifiable processing window advantage over Nylon 66, reducing energy input and enabling faster cycle times. Due to its lower crystallinity and melting point, Policapram can be injection molded at temperatures approximately 45°C (80°F) lower than those required for Nylon 66 . This difference arises from Nylon 6's semi-crystalline structure with a lower melting point (~220°C vs. ~260°C for Nylon 66), which reduces the energy required for melting and the cooling time needed for solidification [1]. Additionally, Policapram exhibits less mold shrinkage compared to Nylon 66 under equivalent molding conditions, a direct consequence of its slightly lower crystallinity .

Injection Molding Process Economics Thermoplastic Processing

Impact Resistance Superiority: Policapram Outperforms Nylon 66 in Low-Temperature Toughness

Policapram (Nylon 6) demonstrates superior impact resistance compared to Nylon 66, particularly under low-temperature conditions, a property directly attributable to differences in molecular chain flexibility and moisture absorption behavior. Nylon 6's less densely packed crystalline structure and higher equilibrium moisture absorption (~3.5% vs. ~2.5% for Nylon 66) contribute to enhanced toughness through plasticization [1]. The material exhibits excellent impact resistance at low temperatures, whereas Nylon 66's higher crystallinity and stiffness result in moderate impact performance under similar conditions [1][2]. This differential is critical in applications where parts must absorb sudden mechanical shocks without brittle fracture.

Impact Resistance Low-Temperature Performance Polyamide Toughness

Tribological Advantage: Policapram Endures Higher PV Load-Speed Combinations in Bearing Applications

In bearing and wear-pad applications, Policapram (cast Nylon 6) exhibits a distinct tribological advantage over extruded Nylon 66, specifically in its ability to endure a higher combination of load and speed as quantified by the Pressure-Velocity (PV) rating. Cast Nylon 6 can endure a higher PV combination in bearing applications compared to Nylon 66, a property that is commonly displayed by PV rating [1]. This performance advantage is attributed to Nylon 6's enhanced flexibility and its capacity to absorb and dissipate frictional energy without localized overheating or premature surface degradation. While Nylon 66 is renowned for superior tensile strength and stiffness, Nylon 6 provides a more favorable wear profile under dynamic sliding conditions where impact loading and moderate speeds are present .

Bearing Materials Tribology Wear Resistance

Monofilament Tensile Performance: Policapram Delivers 600-800 MPa Tensile Strength with 20-30% Elongation

In fiber and monofilament applications, Policapram (Nylon 6) offers a quantifiable balance of tensile strength and elasticity that differentiates it from alternative monofilament materials such as polyester and polypropylene. Nylon 6 monofilament exhibits a tensile strength of 600-800 MPa and an elongation at break of 20-30% [1]. In comparison, polyester monofilament provides tensile strength in the range of 500-900 MPa with elongation of 15-25%, while polypropylene monofilament delivers 400-600 MPa with 15-20% elongation . Nylon 6 occupies a middle ground with higher elongation than polyester and substantially greater strength than polypropylene, making it a versatile choice where both strength and flexibility are required.

Monofilament Yarn Tensile Strength Synthetic Fibers

Elongation at Break Parity: Policapram Matches Nylon 66 at 60% Elongation

While Policapram (Nylon 6) and Nylon 66 differ in stiffness, impact resistance, and thermal properties, they exhibit equivalent elongation at break under standard tensile testing conditions. Both Nylon 6 and Nylon 66 demonstrate an elongation at break of 60% [1]. This parity indicates that despite Nylon 6's lower modulus and greater flexibility, both materials undergo similar degrees of plastic deformation prior to fracture in uniaxial tension. This equivalence is noteworthy given the numerous other property divergences; it provides a baseline for applications where ultimate elongation, rather than stiffness or strength, is the critical failure criterion.

Elongation at Break Ductility Mechanical Properties

Cost Efficiency: Policapram Typically Priced Lower Than Nylon 66 for Equivalent Grades

From a procurement economics perspective, Policapram (Nylon 6) offers a consistent cost advantage over Nylon 66. Cast Nylon 6 is most often less expensive than Nylon 6/6 for equivalent applications and performance requirements [1]. This pricing differential arises from differences in monomer feedstock costs (caprolactam vs. hexamethylenediamine and adipic acid), polymerization process complexity, and global production capacity. While absolute pricing fluctuates with market conditions, the directional relationship remains consistent across suppliers and resin grades. In large-volume procurement scenarios, this cost differential can represent significant annualized savings without necessarily sacrificing performance for applications where Nylon 6's property profile (impact resistance, processability, PV rating) is already favored [2].

Material Cost Procurement Economics Polyamide Pricing

Policapram CAS 25038-54-4: Optimal Industrial Application Scenarios Based on Verified Performance Differentiation


High-Volume Injection Molded Components Requiring Reduced Cycle Times

Policapram (Nylon 6) is the preferred engineering resin for high-volume injection molding operations where cycle time reduction and energy efficiency are primary cost drivers. The material's processing temperature advantage—moldable approximately 45°C lower than Nylon 66—directly enables faster heating and cooling cycles, increasing throughput per mold and reducing per-part energy consumption . Additionally, lower mold shrinkage compared to Nylon 66 simplifies tool design and improves dimensional yield. This scenario applies to automotive interior components, consumer appliance housings, and electrical connectors produced at scale, where the cumulative economic benefit of reduced cycle time outweighs Nylon 66's higher heat deflection temperature.

Dynamic Bearings and Wear Pads Operating Under Combined Load and Speed

Cast Policapram (Nylon 6) demonstrates superior tribological performance in bearing applications characterized by combined pressure and velocity loading, as quantified by a higher PV rating compared to extruded Nylon 66 [1]. This scenario encompasses sleeve bearings, thrust washers, wear pads, cable sheaves, and guide rollers in conveyor systems, material handling equipment, and rotating machinery. The material's ability to absorb and dissipate frictional energy without premature surface failure extends service intervals and reduces unplanned downtime. Where Nylon 66 offers higher tensile strength and stiffness, Policapram delivers a more favorable wear-life profile under dynamic sliding conditions with impact loading components .

Low-Temperature Mechanical Components Requiring Impact Toughness

Policapram (Nylon 6) is the material of choice for mechanical components that must maintain impact resistance and ductility at sub-ambient temperatures. The polymer's excellent low-temperature impact resistance, superior to that of Nylon 66, derives from its less densely packed crystalline structure and higher equilibrium moisture absorption (~3.5%), which plasticizes the matrix and prevents brittle fracture [2][3]. Typical applications include automotive under-hood clips and fasteners exposed to winter climates, outdoor equipment housings, cold-chain packaging components, and sporting goods subjected to dynamic loading in cold environments. In these scenarios, Nylon 66's higher stiffness becomes a liability, increasing susceptibility to catastrophic brittle failure.

Monofilament Production for Fishing Nets, Surgical Sutures, and Industrial Fabrics

Policapram-based monofilament yarn is optimally specified for applications requiring a balance of high tensile strength (600-800 MPa) and substantial elongation (20-30%) to absorb impact and flex without breaking . This specific property combination differentiates Nylon 6 monofilament from polyester (higher strength, lower elongation) and polypropylene (lower strength, lower elongation). Key end-uses include fishing nets and lines where compliance prevents hook pull-out and improves abrasion resistance against underwater structures, surgical sutures requiring flexibility and knot security, and industrial filter fabrics and brush bristles where repeated flexing and impact are encountered. The fiber's toughness, elasticity, and chemical resistance to alkalis and organic solvents further support these applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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